2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and a carboxamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and carboxamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
N-Methylpyrrolidine-2-carboxamide: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and applications.
Uniqueness
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-5-7(6(8)10)3-2-4-9-7;/h9H,2-5H2,1H3,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXNANKFANJYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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